N-(2,3-Dimethoxyphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide
Description
Properties
IUPAC Name |
N-(2,3-dimethoxyphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-20-14-8-4-7-13(15(14)21-2)17-16(19)18-11-5-3-6-12(18)10-9-11/h3-5,7-8,11-12H,6,9-10H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSXZXVDMCBJMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)N2C3CCC2C=CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Architecture of 8-Azabicyclo[3.2.1]oct-2-ene Derivatives
The 8-azabicyclo[3.2.1]oct-2-ene system combines a strained bicyclic framework with an endocyclic double bond, creating unique electronic and steric environments. X-ray crystallographic studies of analogous compounds demonstrate bond angle distortion at the bridgehead nitrogen (N8), with C-N-C angles compressed to 94.5°. This strain increases the nucleophilicity of the 8-position nitrogen, enabling selective carboxamide formation under mild conditions. The 2,3-dimethoxyphenyl substituent introduces additional complexity through restricted rotation about the carboxamide bond, creating atropisomerism possibilities that require careful stereochemical control.
Key Synthetic Obstacles in Carboxamide Functionalization
Primary challenges in synthesizing N-(2,3-Dimethoxyphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide include:
- Regioselectivity : Competing reactions at the 3-position versus 8-position of the bicyclic core
- Oxidative Stability : Susceptibility of the endocyclic double bond to epoxidation during purification
- Solubility Limitations : Poor solubility of the carboxamide product in common organic solvents necessitates mixed-solvent recrystallization
Core Synthesis: Strategies for Constructing the 8-Azabicyclo[3.2.1]oct-2-ene Framework
Ring-Closing Metathesis Approaches
Pioneering work in WO2006/064031 details the synthesis of 8-azabicyclo[3.2.1]oct-2-ene derivatives via Grubbs II-catalyzed metathesis of N-allyl-pyrrolidine precursors. Typical conditions involve:
- 5 mol% Grubbs II catalyst
- Anhydrous dichloromethane at 40°C
- 12-18 hour reaction times
This method produces the bicyclic core with 68-72% yield but requires subsequent hydrogenation to saturate exocyclic double bonds. Recent adaptations employ Hoveyda-Grubbs catalysts to improve functional group tolerance toward methoxy substituents.
Intramolecular Cyclization of Amino Alcohols
CN103664681A discloses an alternative route through base-mediated cyclization of 3-(2-bromoethyl)-1-(2,3-dimethoxyphenyl) pyrrolidin-2-one. Critical parameters include:
- Potassium tert-butoxide in THF at -78°C
- Strict exclusion of moisture to prevent hydrolysis
- Rapid quenching with ammonium chloride
This method achieves 65% yield with excellent stereocontrol but generates stoichiometric bromide waste.
Carboxamide Installation: Methodological Comparisons
Acyl Chloride Coupling
Reaction of 8-azabicyclo[3.2.1]oct-2-ene with 2,3-dimethoxybenzoyl chloride under Schotten-Baumann conditions:
8-Azabicyclo[3.2.1]oct-2-ene + ClCO-(2,3-OMe-C6H3) → Target Compound
Carbodiimide-Mediated Amidation
Superior results are achieved using EDCI.HCl activation as per CN103664681A:
| Parameter | Specification |
|---|---|
| Coupling Agent | EDCI.HCl (1.2 eq) |
| Solvent | Anhydrous CH2Cl2 |
| Temperature | 0°C → 25°C |
| Reaction Time | 24 hours |
| Workup | Sequential acid/base washes |
| Crystallization | CH2Cl2/EtOAc (1:3) |
| Final Yield | 76% |
This method minimizes racemization through low-temperature activation and achieves pharmaceutical-grade purity (>99% by HPLC).
Purification and Analytical Characterization
Crystallization Optimization
Recrystallization screening identified optimal conditions:
Spectroscopic Fingerprinting
- 1H NMR (400 MHz, CDCl3) : δ 6.85 (dd, J=8.4, 1.6 Hz, 1H, ArH), 6.76 (t, J=7.8 Hz, 1H, ArH), 5.92 (m, 1H, CH=CH), 3.88 (s, 3H, OCH3), 3.82 (s, 3H, OCH3), 3.45-3.12 (m, 4H, bridgehead H)
- HRMS (ESI+) : m/z calc. for C19H24N2O3 [M+H]+ 329.1864, found 329.1861
Industrial-Scale Adaptation Considerations
Continuous Flow Processing
Pilot studies demonstrate advantages in flow chemistry setups:
Chemical Reactions Analysis
Ring-Opening and Rearrangement Reactions
The 8-azabicyclo[3.2.1]oct-2-ene scaffold exhibits strain-driven reactivity:
a. Acid-Catalyzed Rearrangements
- Exposure to m-chloroperbenzoic acid (m-CPBA) induces epoxidation followed by skeletal rearrangements, forming ketones or lactams .
- Example : Epoxidation at −30°C yields β-epoxides that rearrange to tricyclic ketones .
b. Base-Mediated Cleavage
Strong bases (e.g., KOtBu) cleave the bicyclic framework, producing linear amines or pyrrolidine derivatives .
Electrophilic Aromatic Substitution
The 2,3-dimethoxyphenyl group participates in:
a. Nitration and Halogenation
- Directed by methoxy groups, yielding para-substituted products .
- Reagents : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> or Cl<sub>2</sub>/FeCl<sub>3</sub> .
b. Demethylation
Hydrolysis and Stability
a. Amide Hydrolysis
- Acidic (HCl/H<sub>2</sub>O) or basic (NaOH/EtOH) conditions cleave the carboxamide bond, releasing 8-azabicyclo[3.2.1]oct-2-ene and 2,3-dimethoxyaniline .
- Kinetics : Hydrolysis rates correlate with amide bond twist (ξ = 3.5° in similar acyclic amides) .
b. Thermal Stability
Enzymatic Interactions
While not a direct reaction, the compound inhibits aldo-keto reductase 1C3 (AKR1C3) through competitive binding at the active site, with IC<sub>50</sub> values < 100 nM in vitro .
Table 1: Key Reaction Conditions and Outcomes
Table 2: Comparative Reactivity of Substituents
| Position | Substituent | Reactivity Profile |
|---|---|---|
| C-8 | Carboxamide | Susceptible to hydrolysis, acyl substitution |
| C-2/3 | Methoxy groups | Directs electrophilic substitution (para) |
| Bridge | Azabicyclo system | Prone to ring-opening under acidic/basic conditions |
Stereochemical Considerations
Scientific Research Applications
Mu-Opioid Receptor Antagonism
Mechanism of Action:
The compound exhibits properties as a mu-opioid receptor antagonist, which can be beneficial in treating conditions like opioid-induced bowel dysfunction (OBD). By selectively blocking mu-opioid receptors in the gastrointestinal tract, it may alleviate side effects associated with opioid analgesics without compromising their central analgesic effects.
Clinical Relevance:
Research indicates that compounds in the 8-azabicyclo[3.2.1]octane class can effectively mitigate gastrointestinal side effects while preserving pain relief. This dual action is particularly valuable in clinical settings where patients require opioid medications but suffer from constipation or other GI complications .
Monoamine Neurotransmitter Reuptake Inhibition
Transporter Affinity:
N-(2,3-Dimethoxyphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide has been studied for its ability to inhibit the reuptake of key neurotransmitters such as dopamine, serotonin, and norepinephrine. Its structural modifications allow for selective binding to various transporters, which can lead to enhanced therapeutic profiles for mood disorders and other neuropsychiatric conditions.
Synthesis and Structure-Activity Relationships:
A study focused on the synthesis of derivatives of 8-azabicyclo[3.2.1]octane revealed that certain modifications resulted in improved selectivity for the dopamine transporter (DAT) over the serotonin transporter (SERT). For instance, compounds with specific substituents demonstrated significant binding affinity at DAT while maintaining lower affinity at SERT, making them promising candidates for developing antidepressants with reduced side effects .
Potential Therapeutic Uses
Case Studies and Research Findings
Several studies have documented the efficacy of related compounds in clinical settings:
- Opioid Receptor Studies:
- Neurotransmitter Inhibition:
Mechanism of Action
The mechanism of action of N-(2,3-Dimethoxyphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural and physicochemical differences between N-(2,3-Dimethoxyphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide and its structural analogs:
*Estimated based on structural similarity to and .
Key Comparison Criteria
Substituent Effects on Bioactivity
- Methoxy vs. Ethoxy Groups : The 2,3-dimethoxyphenyl group in the target compound provides stronger electron-donating effects compared to the 4-ethoxyphenyl analog . This may enhance receptor binding affinity in serotonin or dopamine systems, where methoxy groups are common pharmacophores.
- Naphthamide vs. Carboxamide : The naphthamide derivatives in exhibit antipathogenic activity due to extended aromatic systems, whereas the target compound’s dimethoxyphenyl group may prioritize CNS selectivity over antimicrobial effects .
Physicochemical Properties
- Lipophilicity (LogP) : The target compound’s two methoxy groups likely increase logP compared to the ethoxy and methylated analogs, favoring blood-brain barrier penetration .
- Metabolic Stability : Ester derivatives (e.g., ) are prone to hydrolysis, whereas carboxamides (target compound) generally exhibit greater metabolic stability .
Biological Activity
N-(2,3-Dimethoxyphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide is a compound of significant interest due to its potential biological activities, particularly as a mu-opioid receptor antagonist and its interactions with various neurotransmitter systems. This article synthesizes available research findings, including structure-activity relationships (SAR), pharmacological profiles, and case studies that illustrate its therapeutic potentials and limitations.
Chemical Structure and Properties
The compound is characterized by its unique bicyclic structure, which includes an azabicyclo[3.2.1]octane core. Its chemical formula is with a molecular weight of 286.33 g/mol. The presence of the dimethoxyphenyl group is crucial for its biological activity, enhancing binding affinity to target receptors.
Mu-Opioid Receptor Antagonism
Research indicates that compounds within the 8-azabicyclo[3.2.1]octane class, including this compound, exhibit significant antagonist activity at mu-opioid receptors (MOR). This activity is particularly relevant in the context of mitigating opioid-induced side effects such as constipation without compromising analgesic efficacy. The compound has been shown to selectively block MORs in peripheral tissues, thus providing a targeted therapeutic approach for conditions like opioid-induced bowel dysfunction (OBD) .
Binding Affinity and Selectivity
The compound's binding affinity has been evaluated against various neurotransmitter transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). The following table summarizes key findings regarding its selectivity:
| Compound | Target | Binding Affinity (K(i), nM) | Selectivity |
|---|---|---|---|
| This compound | DAT | 4.0 | High |
| SERT | 1060 | Moderate | |
| NET | 1358 | Low |
These results indicate that the compound shows a high selectivity for DAT over NET and SERT, suggesting potential applications in treating disorders related to dopamine dysregulation .
Opioid-Induced Bowel Dysfunction Model
A notable study investigated the effects of this compound in a rodent model of opioid-induced bowel dysfunction. The study demonstrated that administration of the compound significantly alleviated constipation symptoms without precipitating withdrawal symptoms associated with central opioid receptor antagonism .
Neurotransmitter Modulation
Another study focused on the modulation of neurotransmitter levels in vivo following administration of the compound. Results indicated that it effectively increased dopamine levels while decreasing serotonin levels in the striatum, which could have implications for treating mood disorders or conditions like ADHD .
Q & A
Basic: What are the critical steps in synthesizing and purifying N-(2,3-Dimethoxyphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide?
Methodological Answer:
Synthesis involves multi-step organic reactions:
- Amide Bond Formation : Carbodiimide coupling (e.g., EDC/HOBt) in DMF at RT connects the 8-azabicyclo[3.2.1]octane core to the 2,3-dimethoxyphenyl group .
- Functional Group Introduction : Methylthio (-SMe) groups are installed using NaSMe in DMSO at 60°C .
- Purification : Column chromatography (CH₂Cl₂:MeOH:acetone) isolates enantiomerically pure product. Final crystallization in ethanol/water (1:1) enhances purity (>95%) .
Basic: How is the stereochemistry of the bicyclic core validated experimentally?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR analyze coupling constants and NOE effects to confirm the (1R,5S) configuration .
- X-ray Crystallography : Resolves absolute stereochemistry and spatial arrangement of substituents .
- Chiral HPLC : Verifies enantiomeric purity post-synthesis .
Intermediate: What in vitro assays are used to assess its pharmacological activity?
Methodological Answer:
- Receptor Binding Assays : Radioligand competition studies (e.g., opioid or serotonin receptors) quantify IC₅₀ values .
- Enzyme Inhibition : Fluorescence-based assays (e.g., acetylcholinesterase) measure inhibition kinetics .
- Cell Viability Assays : MTT or Alamar Blue tests on cancer cell lines evaluate antiproliferative effects .
Advanced: How do substituent modifications (e.g., methoxy vs. methylthio) influence biological activity?
Methodological Answer:
- SAR Studies : Compare analogs via:
| Substituent | LogP | IC₅₀ (Opioid Receptor) | Metabolic Stability (t₁/₂) |
|---|---|---|---|
| -OCH₃ | 2.1 | 120 nM | 1.2 h |
| -Cl | 2.8 | 45 nM | 1.5 h |
| -SO₂CH₃ | 1.5 | 280 nM | 4.8 h |
Advanced: How to resolve contradictions between in vitro receptor binding and in vivo efficacy data?
Methodological Answer:
- Dose-Response Analysis : Correlate plasma exposure (AUC, Cmax) with receptor occupancy using PET imaging .
- Metabolite Profiling : LC-MS identifies active metabolites that may contribute to in vivo effects .
- Pathway Knockout Models : CRISPR-edited animals (e.g., serotonin receptor KO) isolate target mechanisms .
Intermediate: What strategies optimize ADME properties for CNS targeting?
Methodological Answer:
- Lipophilicity Adjustment : Introduce polar groups (e.g., -OH) to reduce logP from >3 to 1–2.5, enhancing blood-brain barrier penetration .
- Prodrug Design : Esterify carboxylic acids to improve oral bioavailability .
- P-gp Inhibition Co-administration : Use verapamil to block efflux transporters in preclinical models .
Advanced: How does stereochemistry at the 1R,5S positions affect selectivity for neurotransmitter transporters?
Methodological Answer:
- Enantiomer-Specific Assays : Test (1R,5S) vs. (1S,5R) isomers in serotonin (SERT) vs. dopamine (DAT) transporter binding:
- Key Finding : (1R,5S) shows 10× higher SERT selectivity (Ki = 8 nM vs. DAT Ki = 80 nM) .
- Computational Docking : MD simulations reveal hydrogen bonding differences with SERT transmembrane domains .
Basic: What analytical techniques confirm compound stability under physiological conditions?
Methodological Answer:
- pH Stability Tests : Incubate in buffers (pH 2–10) for 24h; HPLC monitors degradation (stable at pH 4–8) .
- Thermal Gravimetric Analysis (TGA) : Determines decomposition temperature (>200°C) .
- Plasma Stability Assays : 90% intact after 4h in human plasma, indicating suitability for in vivo studies .
Intermediate: How to design analogs to mitigate oxidative metabolism of the methylthio group?
Methodological Answer:
- Bioisosteric Replacement : Substitute -SMe with -CF₃ or -OCF₃ to block CYP450-mediated oxidation .
- Deuterium Incorporation : Replace methyl hydrogens with deuterium (e.g., -SCD₃) to slow metabolism .
- In Silico CYP Screening : Use Schrödinger’s SiteMap to predict vulnerable metabolic sites .
Advanced: What computational methods predict interactions with off-target receptors (e.g., histamine H₁)?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
